molecular formula C8H12N2O2S B3054339 4-Amino-2,5-dimethylbenzenesulfonamide CAS No. 59700-38-8

4-Amino-2,5-dimethylbenzenesulfonamide

Cat. No.: B3054339
CAS No.: 59700-38-8
M. Wt: 200.26 g/mol
InChI Key: LOMNTLXIZWUHHW-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dimethylbenzenesulfonamide typically involves the sulfonation of 2,5-dimethylaniline followed by the introduction of an amino group. One common method includes the reaction of 2,5-dimethylaniline with chlorosulfonic acid to form 2,5-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .

Scientific Research Applications

4-Amino-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial activity by targeting bacterial enzymes .

Comparison with Similar Compounds

  • 4-Amino-N,N-dimethylbenzenesulfonamide
  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • 4-Amino-N-(2-furylmethyl)benzenesulfonamide

Comparison: 4-Amino-2,5-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

4-amino-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMNTLXIZWUHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615909
Record name 4-Amino-2,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59700-38-8
Record name 4-Amino-2,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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